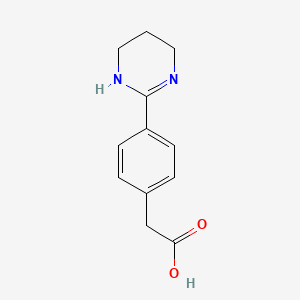![molecular formula C9H5ClO2S B12958228 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, substituted with a chloro group at the 6th position, a hydroxy group at the 3rd position, and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: 6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid.
Reduction: 6-Chloro-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes or receptors involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
6-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group and may exhibit different reactivity and applications.
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: This compound has a methyl group at the 6th position instead of a hydroxy group and may have different biological activities.
Properties
Molecular Formula |
C9H5ClO2S |
|---|---|
Molecular Weight |
212.65 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5ClO2S/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-4,12H |
InChI Key |
WSIBKQFYNZWFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)












